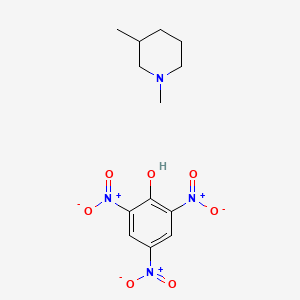
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of 2,4,6-trinitrophenol.
Reduction: Reduced forms of the nitro groups.
Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.
Aplicaciones Científicas De Investigación
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.
Comparación Con Compuestos Similares
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:
2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.
1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.
Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.
The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.
Propiedades
Número CAS |
16780-02-2 |
|---|---|
Fórmula molecular |
C13H18N4O7 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
1,3-dimethylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H |
Clave InChI |
VDKXCKCUFRECLK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



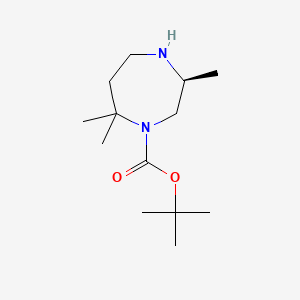
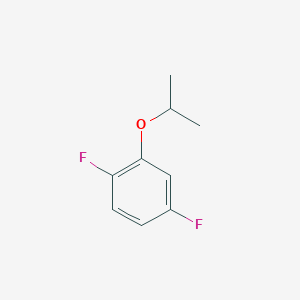

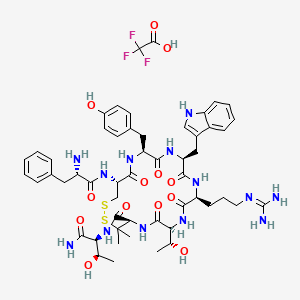

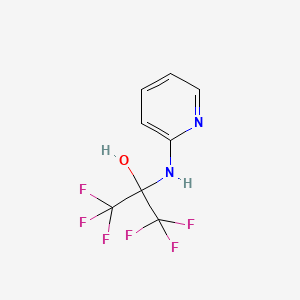
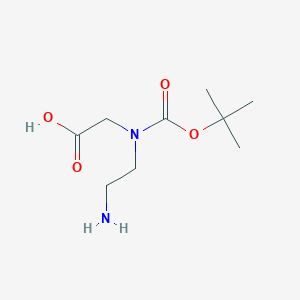
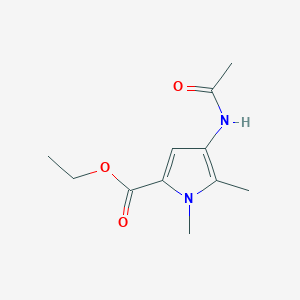
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)

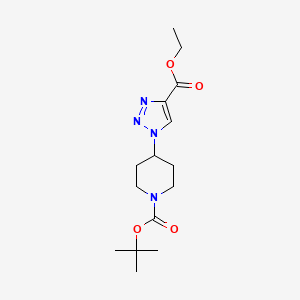
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
